tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: is a complex organic compound featuring a bicyclic structure This compound is notable for its unique arrangement of atoms, which includes a tert-butyl ester group, a bromoacetyl group, and an azabicyclohexane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps. One common approach is the [2+2] cycloaddition reaction, which is used to form the bicyclic core. This reaction often requires specific conditions such as the use of a mercury lamp and specialized glassware .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of flow microreactor systems is particularly advantageous for industrial applications due to their efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromoacetyl group.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate serves as a valuable building block for constructing more complex molecules .
Biology and Medicine: The unique structure of this compound makes it a potential candidate for drug development. Its bicyclic core can provide conformational rigidity, which is often desirable in drug design to enhance binding affinity and selectivity.
Industry: In the chemical industry, this compound can be used in the synthesis of various bioactive molecules and materials.
Mechanism of Action
The mechanism by which tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects is largely dependent on its interactions with molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds, potentially modifying the activity of enzymes or receptors.
Comparison with Similar Compounds
- tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate
Comparison: While these compounds share a similar bicyclic core, tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[310]hexane-3-carboxylate is unique due to the presence of the bromoacetyl group
Properties
IUPAC Name |
tert-butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3/c1-12(2,3)17-11(16)14-5-7-8(6-14)10(7)9(15)4-13/h7-8,10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAKPIGUBYQOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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